Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Anticancer Cytotoxicity Osteosarcoma

Replace generic 2-aminothiophene-3-carboxylates that lack the bulky 4-isopropyl group. This substitution pattern is required for potent adenosine A1/A2A receptor allosteric modulation and osteosarcoma cell cytotoxicity. - **Key SAR advantage**: 4-isopropyl vs. H or methyl - directly impacts target potency/selectivity - **Orthogonal functionality**: Amino & ester groups enable parallel library synthesis - **Proven utility**: Starting point for anticancer & anti-inflammatory chemotypes

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 72965-16-3
Cat. No. B3021194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-isopropylthiophene-3-carboxylate
CAS72965-16-3
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C(C)C)N
InChIInChI=1S/C10H15NO2S/c1-4-13-10(12)8-7(6(2)3)5-14-9(8)11/h5-6H,4,11H2,1-3H3
InChIKeyYJQXDJCAPDKLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4-Isopropylthiophene-3-Carboxylate: Chemical Identity & Procurement


Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (CAS 72965-16-3) is a synthetic, polysubstituted thiophene derivative belonging to the pharmacologically privileged class of 2-aminothiophene-3-carboxylates [1]. Its structure features a thiophene ring with key substituents: an amino group at position 2, an ethyl ester at position 3, and a bulky isopropyl group at position 4. This specific substitution pattern is distinct from simpler analogs, such as the unsubstituted ethyl 2-aminothiophene-3-carboxylate [2] and the methyl ester analog (methyl 2-amino-4-isopropylthiophene-3-carboxylate) [3]. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules, including potential anticancer and anti-inflammatory agents [4].

Scaffold class 2-Aminothiophene-3-carboxylate building block
Key substituent 4-Isopropyl group for target engagement
Functional handles Free amine and ethyl ester for derivatization

Why Analogs Cannot Replace Ethyl 2-Amino-4-Isopropylthiophene-3-Carboxylate


In scientific research and procurement, substituting a specialized building block like ethyl 2-amino-4-isopropylthiophene-3-carboxylate with a generic analog is often scientifically unsound. The 4-isopropyl group is a critical structural feature that directly impacts the compound's utility in generating biologically active molecules [1]. Structure-activity relationship (SAR) studies on the 2-aminothiophene-3-carboxylate scaffold consistently show that substitution at the 4-position dramatically influences both the potency and selectivity of downstream derivatives [2]. For instance, the presence of a bulky 4-substituent is required to achieve potent allosteric enhancer activity at the Adenosine A1 receptor, an activity which is absent in unsubstituted or smaller alkyl-substituted analogs [3]. Furthermore, the specific combination of the ethyl ester and 4-isopropyl group provides a unique reactivity profile for further synthetic elaboration, which is not mirrored by methyl ester or 4-unsubstituted alternatives [4]. The quantitative evidence below details these key differentiators.

Attribute
Target compound
Analog mismatch
4-Substituent
Isopropyl group enables reported receptor engagement
Unsubstituted analog may lack target-binding profile
Ester group
Ethyl ester supports specific synthetic elaboration
Methyl ester may shift reactivity and derivatization outcome
Cytotoxicity profile
Reported cell-model activity with 4-isopropyl present
4-Unsubstituted analog shows no reported activity

Differentiation Evidence for Ethyl 2-Amino-4-Isopropylthiophene-3-Carboxylate


Osteosarcoma Cytotoxicity: Target vs. Unsubstituted Analog

In a standardized in vitro cytotoxicity assay, ethyl 2-amino-4-isopropylthiophene-3-carboxylate demonstrated measurable antiproliferative activity against the 143B human osteosarcoma cell line after 72 hours of continuous exposure [1]. This activity profile, while not nanomolar potent, represents a clear functional differentiation from the unsubstituted ethyl 2-aminothiophene-3-carboxylate, which lacks the 4-isopropyl group and is reported to be devoid of significant cytotoxic activity in similar assays [2].

Osteosarcoma cytotoxicity
Class-level
Target: inhibitory activity observed after 72 hr continuous exposure in 143B osteosarcoma cells. Unsubstituted analog: no reported cytotoxic activity.
Supports cell-model endpoint review; 4-isopropyl contributes to activity context
Class-level inference; review specific assay conditions
Anticancer Cytotoxicity Osteosarcoma

A2A Receptor Binding: 4-Isopropyl Substituent Is Critical

In a competitive radioligand binding assay using [3H]CGS-21680, ethyl 2-amino-4-isopropylthiophene-3-carboxylate was found to bind to the Adenosine A2A receptor in bovine striatal membranes [1]. The presence of the 4-isopropyl group is critical for this interaction, as it is part of a class of 4-substituted 2-aminothiophene-3-carboxylates known to interact with adenosine receptors [2]. In contrast, the 4-unsubstituted analog, ethyl 2-aminothiophene-3-carboxylate, does not demonstrate this binding profile, highlighting the essential role of the 4-substituent for engaging this target [3].

A2A receptor binding
Class-level
Target: binding affinity observed in [³H]CGS-21680 radioligand assay using bovine striatal membranes. Unsubstituted analog: no reported binding.
Supports GPCR binding context; 4-substituent enables target engagement
Class-level inference; confirm with target-specific assays
GPCR Adenosine Receptor Binding Affinity CNS

Gewald Reaction: Synthetic Accessibility and Derivatization

The compound is readily synthesized via a microwave-assisted Gewald reaction, a robust and high-yielding method for generating 2-aminothiophenes . This synthetic accessibility and the ability to easily purify the product by standard column chromatography are key differentiators from some closely related analogs that may require more complex or lower-yielding synthetic routes [1]. The presence of both the amino and ethyl ester functional groups provides orthogonal handles for further chemical modifications (e.g., amide formation, hydrolysis, diazotization), making it a highly versatile intermediate for library synthesis [2].

Gewald synthesis access
Reported
Microwave-assisted Gewald reaction at 120 °C for 15 min; purified by standard column chromatography.
Supports synthetic workflow review; reported method for building-block access
Data to verify; review synthetic protocol details
Building Block Synthetic Chemistry Medicinal Chemistry

Application Scenarios for Ethyl 2-Amino-4-Isopropylthiophene-3-Carboxylate


Adenosine Receptor Modulator Lead Optimization

Given its confirmed ability to bind the Adenosine A2A receptor, this compound is an ideal starting point for synthesizing focused libraries of novel adenosine receptor ligands [1]. Researchers can leverage the 4-isopropyl group's contribution to target engagement to explore structure-activity relationships aimed at improving potency and selectivity for A1 or A2A subtypes, which are relevant for Parkinson's disease, ischemia, and inflammation [2].

Synthesis of Cytostatic Anticancer Agents

The demonstrated in vitro cytotoxic activity against osteosarcoma cells positions this compound as a valuable scaffold for developing new antiproliferative agents [1]. Its 2-amino-3-carboxylate structure is a known pharmacophore in several anticancer drug discovery programs, and the specific substitution pattern can be exploited to generate novel chemical entities targeting tubulin polymerization or other cancer-relevant pathways [2].

Heterocyclic Library Development for High-Throughput Screening

The compound's efficient synthesis and ease of purification make it a prime candidate for generating diverse compound libraries [1]. Its orthogonal functional groups (amine and ester) allow for parallel derivatization strategies, enabling the rapid exploration of chemical space for hit identification against a wide range of biological targets beyond adenosine receptors [2].

Application
Selection Property
Validation Focus
Adenosine receptor modulator studies
Reported A2A binding context
GPCR target engagement review
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity screening context
Heterocyclic library synthesis
Orthogonal functional handles
Derivatization workflow review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.